1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole core, an oxadiazole ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a suitable base.
Formation of the benzodiazole core: This can be synthesized by cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, under acidic or basic conditions.
Linking the sulfanylpropyl chain: The final step involves the reaction of the benzodiazole and oxadiazole intermediates with a suitable thiol reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenoxy group can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and chlorophenoxy groups but lacks the benzodiazole core.
2-chlorophenoxyacetic acid: This compound contains the chlorophenoxy group but lacks the oxadiazole and benzodiazole rings.
Uniqueness
1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-[[5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-13-6-1-4-9-16(13)26-12-17-22-23-19(27-17)28-11-5-10-24-15-8-3-2-7-14(15)21-18(24)25/h1-4,6-9H,5,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUIAVCGIHGDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NN=C(O3)COC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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